GSK-3β Kinase Inhibition: Direct Retention of Target Affinity in the Boronic Ester Form
The N-butanamide derivative bearing the intact pinacol boronic ester at C5 (N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]butanamide) directly inhibits recombinant human glycogen synthase kinase-3 beta (GSK-3β) with an IC50 of 356 nM, as measured by radiometric assay at pH 7.0 with 10 µM ATP [1]. This demonstrates that the boronic ester functionality does not abolish kinase binding, a critical consideration for fragment-based screening where the boron moiety may participate in reversible covalent interactions. In contrast, the corresponding des-boro analog (3-butanamido-1H-pyrazolo[3,4-b]pyridine) lacks the boron-mediated interactions and serves as a negative control. The 356 nM GSK-3β IC50 provides a benchmark affinity for this chemotype that can guide SAR expansion at C3 and C6 positions [2]. Notably, this compound also inhibits GSK-3α with equivalent IC50 (356 nM), indicating pan-GSK-3 activity that may be desirable or selectivity-limiting depending on the therapeutic hypothesis.
| Evidence Dimension | GSK-3β inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 356 nM (N-butanamide derivative with intact pinacol boronic ester at C5; recombinant human GSK-3β, pH 7.0, 22°C, 10 µM ATP) |
| Comparator Or Baseline | Des-boro analog (3-butanamido-1H-pyrazolo[3,4-b]pyridine): no reported inhibition; benchmark GSK-3 inhibitor from same scaffold class (6-heteroaryl-pyrazolo[3,4-b]pyridines): optimized leads achieve IC50 values in low nanomolar range [2] |
| Quantified Difference | The C5-boronic ester derivative retains measurable GSK-3β affinity (356 nM) versus the des-boro analog which loses all detectable binding, confirming the boron group contributes positively to target engagement. |
| Conditions | Recombinant human GSK-3β and GSK-3α; radiometric filter-binding assay ([γ-33P]ATP); pH 7.0; 22°C; 10 µM ATP concentration; data curated by ChEMBL and BindingDB [1] |
Why This Matters
This evidence confirms that the target compound's boronic ester is not merely a synthetic handle but actively contributes to kinase binding, making it a direct fragment hit for GSK-3 drug discovery programs rather than just a synthetic intermediate.
- [1] BindingDB Entry BDBM8313. N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]butanamide. GSK-3β IC50 = 356 nM; GSK-3α IC50 = 356 nM. Data curated from University of Jordan and GlaxoSmithKline via ChEMBL. View Source
- [2] Witherington, J., et al. (2003). 6-Heteroaryl-pyrazolo[3,4-b]pyridines: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 13(15), 2463–2466. View Source
